molecular formula C21H20N2O6 B12190807 Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate

Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate

Cat. No.: B12190807
M. Wt: 396.4 g/mol
InChI Key: BEVVCYMSBKDUJU-UHFFFAOYSA-N
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Description

Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate is a complex organic compound featuring a quinazolinone core linked to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate typically involves multi-step organic synthesis. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates under controlled conditions.

    Introduction of the Benzodioxole Moiety: This step involves the coupling of the quinazolinone intermediate with a benzodioxole derivative, often using palladium-catalyzed cross-coupling reactions.

    Esterification: The final step involves the esterification of the resulting compound with propan-2-ol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced alcohol derivatives, and substituted benzodioxole derivatives.

Scientific Research Applications

Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the quinazolinone core can form hydrogen bonds with amino acid residues, leading to modulation of protein function and cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl {[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetate is unique due to its combination of the quinazolinone core and benzodioxole moiety, which provides a distinct set of chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H20N2O6

Molecular Weight

396.4 g/mol

IUPAC Name

propan-2-yl 2-[3-(1,3-benzodioxol-5-yl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetate

InChI

InChI=1S/C21H20N2O6/c1-12(2)29-20(24)10-26-15-5-6-17-16(9-15)21(25)23(13(3)22-17)14-4-7-18-19(8-14)28-11-27-18/h4-9,12H,10-11H2,1-3H3

InChI Key

BEVVCYMSBKDUJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=O)OC(C)C)C(=O)N1C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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